molecular formula C13H9F2NO B1453161 3-(2,5-Difluorobenzoyl)-4-methylpyridine CAS No. 1187168-40-6

3-(2,5-Difluorobenzoyl)-4-methylpyridine

Cat. No.: B1453161
CAS No.: 1187168-40-6
M. Wt: 233.21 g/mol
InChI Key: YRNBTVUAGVKPQH-UHFFFAOYSA-N
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Description

3-(2,5-Difluorobenzoyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a 2,5-difluorobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,5-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzoyl group can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoyl derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

3-(2,5-Difluorobenzoyl)-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorobenzoyl)-4-methylpyridine
  • 3-(2,6-Difluorobenzoyl)-4-methylpyridine
  • 3-(2,5-Difluorobenzoyl)-2-methylpyridine

Uniqueness

3-(2,5-Difluorobenzoyl)-4-methylpyridine is unique due to the specific positioning of the fluorine atoms on the benzoyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological profiles and chemical properties compared to its isomers .

Properties

IUPAC Name

(2,5-difluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-5-16-7-11(8)13(17)10-6-9(14)2-3-12(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNBTVUAGVKPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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